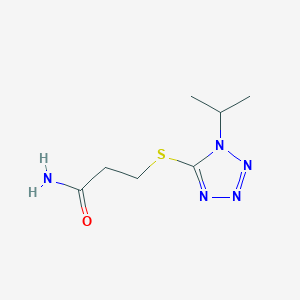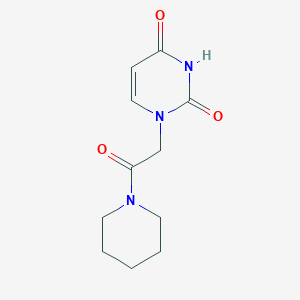![molecular formula C16H15N3O B7496432 N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide, also known as PhIP, is a heterocyclic aromatic amine (HAA) found in cooked meat products. It is formed during the cooking process of meat, particularly when it is grilled, barbecued, or fried at high temperatures. PhIP is classified as a genotoxic carcinogen, which means that it has the potential to cause mutations in DNA that can lead to cancer.
作用机制
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce oxidative stress, inflammation, and DNA damage, which can contribute to its carcinogenic properties.
Biochemical and Physiological Effects:
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to affect various biochemical and physiological processes in the body. It has been shown to alter the expression of genes involved in cell growth, proliferation, and apoptosis. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce DNA damage and oxidative stress, which can lead to cellular dysfunction and death.
实验室实验的优点和局限性
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a useful tool for studying the mechanisms of carcinogenesis. It can be used to investigate the effects of genotoxic carcinogens on DNA damage, mutation, and cancer development. However, N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has limitations in terms of its specificity and selectivity for certain organs and tissues. It may also have variable effects depending on the dose, route of exposure, and individual susceptibility.
未来方向
There are several areas of future research that could further our understanding of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide and its effects on human health. These include:
1. Investigation of the molecular mechanisms underlying N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced carcinogenesis.
2. Development of biomarkers for assessing N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide exposure and its effects on DNA damage and mutation.
3. Evaluation of the role of genetic and environmental factors in modulating the carcinogenic effects of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide.
4. Identification of novel preventive and therapeutic strategies for reducing the risk of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced cancer.
5. Assessment of the safety and efficacy of dietary interventions, such as the consumption of antioxidant-rich foods, in reducing the carcinogenic effects of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide.
Conclusion:
In conclusion, N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a genotoxic carcinogen found in cooked meat products that has been extensively studied for its carcinogenic properties. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide induces DNA damage, mutations, and cancer development through various molecular mechanisms. Future research is needed to further our understanding of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide and its effects on human health, and to identify novel preventive and therapeutic strategies for reducing the risk of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced cancer.
合成方法
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized in the laboratory by reacting 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine with N,N-dimethylformamide dimethyl acetal. The reaction takes place in the presence of an acid catalyst and yields N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide as a yellow crystalline solid.
科学研究应用
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various organs, including the colon, liver, and prostate, in animal models. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also considered to be a human carcinogen based on epidemiological studies that have linked its consumption to an increased risk of colorectal, breast, and prostate cancers.
属性
IUPAC Name |
N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-6-10-15-17-14(11-19(12)15)16(20)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOGHMBPCWFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)

![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![4-(2,3-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B7496372.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)
![1-(4-fluorophenyl)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7496385.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)

![5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)
![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B7496440.png)